molecular formula C10H11F2N B13015936 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13015936
M. Wt: 183.20 g/mol
InChI Key: GTZDIEIDYINPIO-UHFFFAOYSA-N
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Description

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C10H11F2N and a molecular weight of 183.20 g/mol . This compound is characterized by the presence of two fluorine atoms at the 6 and 8 positions on the naphthalene ring, and an amine group at the 1 position. It is primarily used in research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the fluorination of a naphthalene derivative followed by amination. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms at the desired positions. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated naphthalene derivatives, naphthoquinones, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to modulate different biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
  • 8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
  • 1,2,3,4-Tetrahydronaphthalen-1-amine

Uniqueness

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of two fluorine atoms at specific positions on the naphthalene ring. This dual fluorination significantly impacts its chemical reactivity, biological activity, and physical properties compared to its mono-fluorinated or non-fluorinated counterparts .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

6,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11F2N/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5,9H,1-3,13H2

InChI Key

GTZDIEIDYINPIO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2F)F)N

Origin of Product

United States

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